1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea
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Overview
Description
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea is a chiral phosphine ligand used in enantioselective synthesis. This compound is known for its high yield and high enantioselective results, making it valuable in various chemical processes.
Preparation Methods
Chemical Reactions Analysis
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylurea moiety, using nucleophiles under basic conditions.
Scientific Research Applications
1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea is widely used in scientific research, including:
Chemistry: It serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea involves its role as a chiral ligand. It coordinates with metal centers in catalytic processes, influencing the stereochemistry of the reaction products. The molecular targets include various metal ions, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar compounds to 1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea include other chiral phosphine ligands such as:
- 1-[(1R,2S)-1-(Di-p-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea
- 1-[(1R,2S)-1-(Di-m-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea
The uniqueness of this compound lies in its specific steric and electronic properties, which provide high enantioselectivity and yield in catalytic processes.
Properties
IUPAC Name |
1-[(1R,2S)-1-bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2P/c1-22-14-10-12-20-27(22)35(28-21-13-11-15-23(28)2)34-29(25-16-6-4-7-17-25)24(3)31-30(33)32-26-18-8-5-9-19-26/h4-21,24,29H,1-3H3,(H2,31,32,33)/t24-,29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAQCUMHKBUVOE-OUTSHDOLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)OC(C3=CC=CC=C3)C(C)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)O[C@H](C3=CC=CC=C3)[C@H](C)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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